1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene
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Overview
Description
1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and sulfanylbut-2-ynylsulfanyl linkages
Preparation Methods
The synthesis of 1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene involves multiple steps. One common synthetic route starts with the preparation of 4-tert-butylphenylacetylene, which is then subjected to a series of reactions involving sulfanyl groups and tert-butyl groups. The reaction conditions typically include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, its phenyl rings can engage in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene can be compared with similar compounds such as:
4,4’-Di-tert-butylbiphenyl: This compound has a similar biphenyl structure but lacks the sulfanylbut-2-ynylsulfanyl linkages, making it less versatile in certain chemical reactions
1-tert-butyl-4-butylbenzene: This compound has a simpler structure with only one tert-butyl group and a butyl group, making it less complex and potentially less reactive.
4-tert-Butyltoluene: This compound has a tert-butyl group and a methyl group, making it structurally simpler and less versatile in terms of chemical reactivity.
The uniqueness of this compound lies in its combination of tert-butyl groups and sulfanylbut-2-ynylsulfanyl linkages, which provide it with distinct chemical and biological properties.
Properties
CAS No. |
56163-28-1 |
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Molecular Formula |
C24H30S2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1-tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene |
InChI |
InChI=1S/C24H30S2/c1-23(2,3)19-9-13-21(14-10-19)25-17-7-8-18-26-22-15-11-20(12-16-22)24(4,5)6/h9-16H,17-18H2,1-6H3 |
InChI Key |
JMIATZHDSSHCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC#CCSC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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